2-Imino-2-(2-phenylhydrazino)acetamide
Description
2-Imino-2-(2-phenylhydrazino)acetamide is a nitrogen-rich acetamide derivative characterized by an imino (-NH) group and a 2-phenylhydrazino substituent. The compound’s structural framework aligns with derivatives explored in medicinal chemistry for drug discovery.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2Z)-2-amino-2-(phenylhydrazinylidene)acetamide |
InChI |
InChI=1S/C8H10N4O/c9-7(8(10)13)12-11-6-4-2-1-3-5-6/h1-5,11H,(H2,9,12)(H2,10,13) |
InChI Key |
KJHCSJNSNZJABT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C(=O)N)\N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2-(2-phenylhydrazino)acetamide typically involves the reaction of phenylhydrazine with cyanoacetamide under specific conditions. One common method includes the following steps:
Starting Materials: Phenylhydrazine and cyanoacetamide.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol, at a controlled temperature.
Procedure: Phenylhydrazine is added to a solution of cyanoacetamide in ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2-(2-phenylhydrazino)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenylhydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenylhydrazinoacetamides .
Scientific Research Applications
2-Imino-2-(2-phenylhydrazino)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-2-(2-phenylhydrazino)acetamide involves its interaction with specific molecular targets and pathways. The imino and phenylhydrazino groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical features of 2-Imino-2-(2-phenylhydrazino)acetamide and its analogs:
*Inferred data based on structural analysis.
Key Observations:
- Conversely, hydroxy or phenylhydrazino groups () may improve solubility through hydrogen bonding .
- Resonance Stabilization: Compounds like 2-(Acetamidoimino)-2-phenylacetohydrazide () exhibit resonance stabilization between acetamide and hydrazine groups, which may enhance metabolic stability compared to simpler hydrazides .
Anti-Inflammatory Potential:
- Quinazolinone-Acetamide Hybrids: Derivatives such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models . This suggests that the acetamide-hydrazine scaffold, when combined with heterocyclic systems, can enhance bioactivity.
Antitumor and Antioxidant Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
